2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Description
Properties
IUPAC Name |
2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c1-5-7(2-8(15)16)10(17)14-9(13-5)6(3-11)4-12-14/h4,12H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIOBYXLDZBMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid (CAS 1118787-65-7) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈N₄O₃
- Molecular Weight : 232.2 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds derived from this structure have demonstrated effectiveness against various bacterial strains by disrupting quorum sensing and biofilm formation .
- Antitumor Activity : Pyrazole derivatives, including this compound, have been investigated for their potential as antitumor agents. They inhibit key pathways involved in cancer cell proliferation, particularly targeting BRAF(V600E) and EGFR pathways. The structural modifications in these compounds enhance their binding affinity to these targets, leading to reduced tumor growth in vitro and in vivo .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses through the inhibition of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases .
The precise mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : The compound influences the expression of genes associated with inflammation and cancer progression, thereby altering cellular responses.
Data Tables
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of biofilm formation | |
| Antitumor | Inhibitory effects on BRAF(V600E) and EGFR | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several pyrazolo derivatives against clinical isolates. The findings indicated that compounds similar to this compound significantly reduced bacterial load and biofilm formation in vitro .
- Cancer Research : In a preclinical trial involving breast cancer models, the compound demonstrated a synergistic effect when combined with doxorubicin, enhancing apoptosis in cancer cells and reducing tumor size compared to controls .
- Inflammation Models : In animal models of arthritis, treatment with this compound resulted in decreased joint swelling and pain, correlating with lower levels of inflammatory markers in serum samples .
Scientific Research Applications
Biochemical Applications
- Proteomics Research
-
Anticancer Activity
- Preliminary studies suggest that 2-{3-cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid exhibits anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Neuroprotective Effects
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth in cancer lines | |
| Neuroprotection | Protective effects in neurodegeneration models | |
| Proteomics | Interaction with proteins |
Case Studies
-
Anticancer Study
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Neuroprotective Research
- In an animal model of Alzheimer's disease, administration of this compound showed a marked improvement in cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and enhanced neuronal survival.
Comparison with Similar Compounds
Substituent Variations at Position 7
- Cyclopropylamino Substitution: describes a compound with a cyclopropylamino group (-NH-C₃H₅) at position 7 instead of a hydroxyl group. Such modifications are often explored to improve metabolic stability .
- Hydroxy vs. Acetylated Derivatives: highlights the acetylation of hydrazino groups in pyrazolo[1,5-c]pyrimidines (a structural isomer).
Substituent Variations at Position 3
- Cyano vs. Diazenyl Groups: reports a dihydropyrazolo[1,5-a]pyrimidine with a diazenyl (-N=N-) group at position 3. The cyano group in the target compound is less sterically demanding and may confer stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions .
Substituent Variations at Position 5
Acetic Acid Derivatives at Position 6
- Methyl Ester vs. Free Acid :
lists methyl esters of pyrazolo[1,5-a]pyrimidine acetic acid derivatives (e.g., QY-5140). Esterification masks the carboxylic acid’s polarity, improving cell membrane permeability. The free acid in the target compound is more suitable for ionic interactions in aqueous environments . - Triazolo-Fused Analogs : QY-6576 () features a triazolo[1,5-a]pyrimidine core with an acetic acid group. The additional nitrogen in the triazolo ring may enhance π-stacking interactions but could reduce synthetic accessibility compared to the simpler pyrazolo[1,5-a]pyrimidine scaffold .
Preparation Methods
Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds
A common and efficient approach to synthesize pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds such as pentane-2,4-dione, ethyl acetoacetate, and related esters. This method proceeds via condensation and cyclization steps under acidic conditions, often using acetic acid as solvent and sometimes catalyzed by sulfuric acid or other acids to facilitate ring closure.
- Reaction Conditions: Typically carried out in acetic acid solvent, sometimes with heating or under microwave irradiation for enhanced reaction rates and yields.
- Yields: High yields ranging from 87% to 95% have been reported, indicating the robustness and efficiency of this method.
- Mechanism: The amino group on the pyrazole attacks the β-dicarbonyl compound, followed by cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.
- Advantages: Simplicity, high yield, and broad applicability to various substituted pyrazoles and β-dicarbonyl partners.
| β-Dicarbonyl Compound | Example Product Yield (%) | Notes |
|---|---|---|
| Pentane-2,4-dione | 87–95 | Efficient cyclization |
| Ethyl acetoacetate | 87–95 | Commonly used β-ketoester |
| Ethyl isobutyrylacetate | 87–95 | Provides substitution variety |
One-Pot Cyclization with Aminopyrazoles and Enaminones or Chalcones
An innovative one-pot cyclization strategy involves reacting amino pyrazoles with enaminones or chalcones in the presence of oxidizing agents like potassium persulfate (K2S2O8). This method forms the pyrazolo[1,5-a]pyrimidine core efficiently, often followed by oxidative halogenation to introduce halogen substituents if desired.
- Reaction Conditions: Mild, often solvent-free or with minimal solvents; potassium persulfate acts as oxidant.
- Advantages: High efficiency, mild conditions, and versatility for further functionalization.
- Applications: Synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines with biological activity.
Stepwise Synthesis via Boc-Protected Amino Acid Derivatives
A multi-step synthetic route involves:
- Conversion of Boc-protected amino acids to methyl esters.
- Nucleophilic addition of acetonitrile anions to methyl esters to form β-ketonitriles.
- Treatment with hydrazine to yield aminopyrazoles.
- Cyclization with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones.
- Deprotection and chlorination to afford pyrazolopyrimidines.
- Subsequent coupling and nucleophilic substitution steps to introduce side chains and functional groups.
This method allows for precise control over substituents and stereochemistry.
| Step | Reagents/Conditions | Intermediate/Product | Yield/Notes |
|---|---|---|---|
| 1 | Boc-protected amino acids → methyl esters | Methyl esters (4a–f) | Efficient conversion |
| 2 | Acetonitrile anion addition | β-Ketonitriles | High selectivity |
| 3 | Hydrazine treatment | Aminopyrazoles (5a–f) | Key precursor |
| 4 | Cyclization with ethyl (E)-ethoxy-2-methylacrylate | Pyrazolopyrimidones (6a–f) | Sodium ethoxide base used |
| 5 | Boc deprotection and chlorination | Pyrazolopyrimidines (7a–f) | Chlorination with POCl3 |
| 6 | Coupling and nucleophilic substitution | Final derivatives (9a–d, 12a,b, etc.) | Functionalized targets |
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. This approach yields functionalized pyrazolo[1,5-a]pyrimidines rapidly and in high purity.
- Advantages: Reduced reaction times, higher yields, solvent-free conditions.
- Outcome: Regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.
Mechanistic Insights and Regioselectivity Control
Studies highlight the critical role of β-dicarbonyl compounds in directing regioselectivity during cyclization. For example, reactions involving 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone yield regioselective cyclopentapyrazolo[1,5-a]pyrimidines. The formation of intermediates such as (3Z)-3-{1-[(5-R-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuranone supports a stepwise condensation, ring opening, and cyclization pathway.
This mechanistic understanding aids in designing synthetic routes for specific substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization with β-dicarbonyls | 5-Amino-pyrazoles + β-dicarbonyls, AcOH solvent | Simple, high yield | 87–95 | Widely used in medicinal chemistry |
| One-pot cyclization with enaminones | Aminopyrazoles + enaminones + K2S2O8 | Mild, efficient, versatile | High | Allows halogenation |
| Boc-protected amino acid route | Multi-step: Boc-amino acids → methyl esters → aminopyrazoles → cyclization | Precise control over substituents | Moderate to high | Complex but versatile |
| Microwave-assisted cyclization | 3-Oxo-2-(arylhydrazinylidene)butanenitriles + 5-amino-pyrazoles | Fast, solvent-free, regioselective | High | Environmentally friendly |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with aminopyrazole precursors. For example, condensation with dielectrophilic reagents (e.g., β-diketones or enaminones) forms the fused pyrimidine core. Subsequent functionalization (e.g., cyano or acetic acid group introduction) requires controlled conditions, such as refluxing in polar aprotic solvents (e.g., DMF or pyridine) with catalysts like acetic acid . Key steps include monitoring reaction progress via TLC and optimizing yields through recrystallization (e.g., ethanol or DMF) .
Q. How is structural characterization performed for this compound and its analogs?
- Methodological Answer :
- Spectroscopy : IR confirms functional groups (e.g., cyano at ~2250 cm⁻¹, carbonyl at ~1680 cm⁻¹). ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.47 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : HRMS (ESI) verifies molecular ions (e.g., [M+H]⁺ with deviations <5 ppm) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 61.65% calculated vs. 61.78% found) .
Q. What standard assays evaluate the biological activity of pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/absorbance readouts.
- Cell-based : Cytotoxicity via MTT assays (IC₅₀ determination) or apoptosis markers (e.g., caspase-3 activation).
- Structural analogs in and show anticancer potential via kinase inhibition, guiding assay selection .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing conditions (e.g., solvent, temperature) .
- Machine Learning : Training models on reaction databases to predict yields or side products. For example, ICReDD’s workflow integrates computational predictions with experimental validation .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides in ).
- X-ray Crystallography : Resolve ambiguity by determining crystal structures (e.g., methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate in ) .
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .
Q. What strategies improve the pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine-based drug candidates?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility, as seen in .
- Metabolic Stability : Test hepatic microsome stability and identify metabolic hotspots via LC-MS/MS.
- SAR Studies : Modify substituents (e.g., propyl chains in ) to balance lipophilicity and bioavailability .
Q. How to address low yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Stepwise Optimization : Use DoE (Design of Experiments) to vary parameters (e.g., solvent, stoichiometry). For example, refluxing in pyridine vs. DMF affects cyclization efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps like ring closure.
- Workup Refinement : Employ column chromatography or selective precipitation to isolate intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
